molecular formula C12H16N2O4S B5811439 N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5811439
M. Wt: 284.33 g/mol
InChI Key: NARQQSXCZXIHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of anandamide uptake and degradation, which makes it an attractive target for the treatment of various diseases.

Mechanism of Action

AM404 acts by inhibiting the uptake and degradation of anandamide, which is an endocannabinoid that plays a crucial role in pain and inflammation. Anandamide is metabolized by fatty acid amide hydrolase (FAAH), and AM404 inhibits FAAH activity, leading to an increase in anandamide levels.
Biochemical and Physiological Effects
AM404 has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. AM404 has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using AM404 in lab experiments is its potent inhibitory effects on anandamide uptake and degradation, which makes it an attractive tool for studying the endocannabinoid system. However, one of the limitations of using AM404 is its potential toxicity, which can limit its therapeutic applications.

Future Directions

There are several potential future directions for research on AM404. One area of interest is the development of more potent and selective inhibitors of FAAH, which can lead to more effective treatments for pain and inflammation. Another area of interest is the development of novel drug delivery systems for AM404, which can enhance its therapeutic efficacy and minimize its potential toxicity.
Conclusion
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 acts by inhibiting the uptake and degradation of anandamide, leading to an increase in anandamide levels. AM404 has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. While AM404 has several advantages for lab experiments, its potential toxicity can limit its therapeutic applications. There are several potential future directions for research on AM404, including the development of more potent and selective inhibitors of FAAH and novel drug delivery systems.

Synthesis Methods

AM404 can be synthesized by reacting N-arachidonoylphenolamine with N-methylglycine in the presence of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure AM404.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of AM404 in reducing pain and inflammation in animal models.

properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9(15)10-5-4-6-11(7-10)14(19(3,17)18)8-12(16)13-2/h4-7H,8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARQQSXCZXIHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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